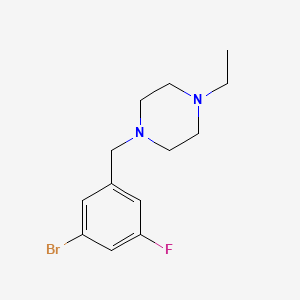
1-(3-Bromo-5-fluorobenzyl)-4-ethylpiperazine
説明
1-(3-Bromo-5-fluorobenzyl)-4-ethylpiperazine is a useful research compound. Its molecular formula is C13H18BrFN2 and its molecular weight is 301.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Bromo-5-fluorobenzyl)-4-ethylpiperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄BrF₂N₂
- SMILES : CCOC1=CC(=C(C=C1)Br)C(CN2CCN(CC2)C)F
- CAS Number : 1522254-77-8
The compound features a piperazine core with bromine and fluorine substituents that may influence its interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Properties
Preliminary studies suggest that this compound shows potential as an antimicrobial agent. Its structure may enhance interactions with microbial enzymes or membranes, leading to inhibition of growth.
Anticancer Activity
The compound is under investigation for its anticancer properties. The presence of halogen atoms (bromine and fluorine) is known to enhance reactivity toward cancer cell lines. Research has shown that benzamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : Interaction with certain receptors can alter signaling cascades, potentially inducing apoptosis in cancer cells or inhibiting microbial replication.
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of certain bacteria and fungi | |
| Anticancer | Shows potential to inhibit tumor cell proliferation | |
| Enzyme Inhibition | Possible inhibitor of specific metabolic enzymes |
Case Study: Anticancer Activity
A study focused on a series of benzamide derivatives, including this compound, demonstrated significant anticancer effects in vitro. The compound was tested against various cancer cell lines, showing IC50 values comparable to established chemotherapeutics. The research highlighted that halogen substituents played a critical role in enhancing cytotoxicity by promoting apoptosis through mitochondrial pathways.
Comparison with Related Benzamides
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | Moderate | High | Unique combination of bromine and fluorine |
| 4-Bromo-N-cyclopropyl-3-methoxybenzamide | Low | Moderate | Contains methoxy group instead of chlorine |
| 4-Chloro-N-cyclopropyl-3-nitrobenzamide | Low | High | Nitro group enhances reactivity |
特性
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2/c1-2-16-3-5-17(6-4-16)10-11-7-12(14)9-13(15)8-11/h7-9H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWLKJIEKDINBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















